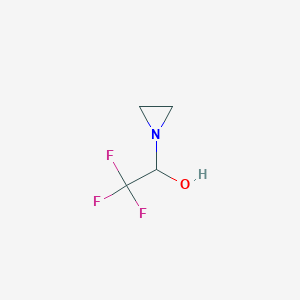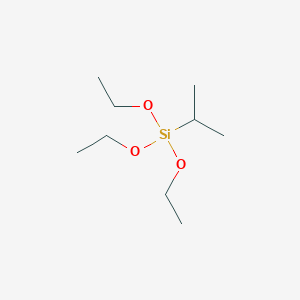
2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane is an organic compound with the molecular formula C12H24O2. It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with multiple methyl groups and an isopropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane typically involves the reaction of a suitable ketone with a diol under acidic conditions. One common method is the reaction of 2,2,4,4-tetramethylpentane-3-one (pinacolone) with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of solid acid catalysts, such as sulfonated resins, can also improve the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The dioxolane ring can be opened under acidic or basic conditions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed to facilitate ring-opening reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted dioxolanes or open-chain compounds.
Aplicaciones Científicas De Investigación
2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis. The dioxolane ring can protect sensitive carbonyl groups during multi-step synthesis and can be easily removed under mild conditions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic acetals.
Industry: It is used as a solvent and stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane involves its ability to form stable cyclic structures. The dioxolane ring can protect carbonyl groups from nucleophilic attack, thereby preventing unwanted side reactions. In biological systems, the compound can interact with enzymes that catalyze the formation or cleavage of cyclic acetals, influencing metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: Another cyclic acetal with a six-membered ring structure.
1,3-Dioxepane: A seven-membered cyclic acetal.
2,2-Dimethyl-1,3-dioxolane: A dioxolane with fewer methyl substitutions.
Uniqueness
2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane is unique due to its high degree of methyl substitution, which imparts greater steric hindrance and stability to the dioxolane ring. This makes it particularly useful as a protecting group in organic synthesis, as it can withstand harsher reaction conditions compared to less substituted dioxolanes.
Propiedades
Número CAS |
24085-97-0 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
2,4,4,5-tetramethyl-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C10H20O2/c1-7(2)10(6)11-8(3)9(4,5)12-10/h7-8H,1-6H3 |
Clave InChI |
ZEPAVSYRHNBUKK-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC(O1)(C)C(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


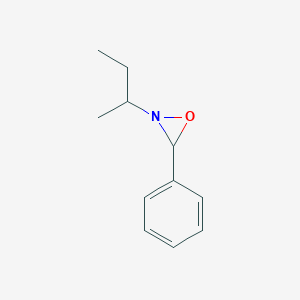

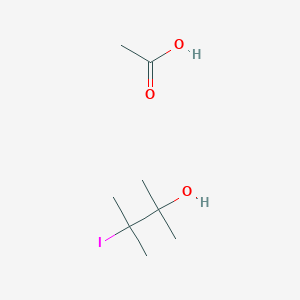
![Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate](/img/structure/B14699716.png)

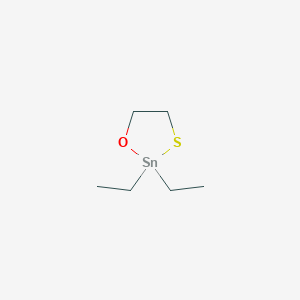
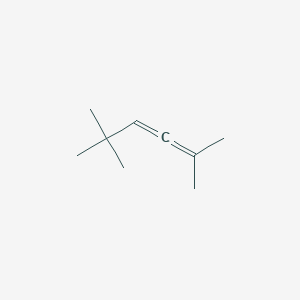
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)
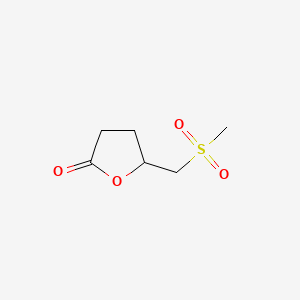
![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)
